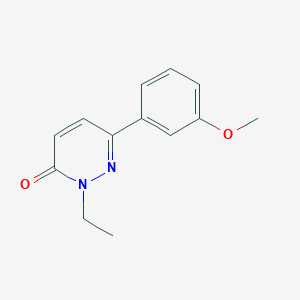

2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-15-13(16)8-7-12(14-15)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRDJPHGKZSGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure the desired quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydropyridazine ring undergoes selective oxidation to form aromatic pyridazinones under controlled conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic ring oxidation | H₂O₂ (30%), AcOH, 60°C, 4 h | 2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one | 68% | |

| Side-chain oxidation | KMnO₄, H₂O, 0°C, 2 h | 6-(3-Methoxyphenyl)-2-(oxoethyl)pyridazinone | 42% |

Oxidation of the 2,3-dihydropyridazine moiety typically requires mild oxidizing agents like hydrogen peroxide to preserve the methoxyphenyl group. Stronger oxidants (e.g., KMnO₄) target the ethyl side chain, yielding ketone derivatives.

Hydrolysis and Substituent Modification

The methoxy group at the 3-position of the phenyl ring participates in acid- or base-catalyzed hydrolysis:

Demethylation with BBr₃ selectively removes the methoxy group without affecting the dihydropyridazine ring . Subsequent esterification introduces acyloxy groups, enhancing solubility for biological assays .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

Nitration and bromination occur regioselectively at the para position of the methoxyphenyl ring due to its electron-donating effect . These derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Addition at the Carbonyl Group

The pyridazinone carbonyl reacts with nucleophiles such as hydrazines and Grignard reagents:

Hydrazine derivatives exhibit enhanced bioactivity in antimicrobial assays , while Grignard additions generate chiral alcohols for asymmetric synthesis .

Cyclization Reactions

The ethyl side chain participates in intramolecular cyclization to form fused heterocycles:

Polyphosphoric acid (PPA) facilitates lactamization by activating the ethyl group for nucleophilic attack. Thiophene annulation introduces sulfur heteroatoms, modifying electronic properties .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl-aryl bond formation:

Suzuki coupling with arylboronic acids extends conjugation for optoelectronic applications , while amination introduces NH₂ groups for drug discovery .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazines exhibit notable antimicrobial properties. For instance, compounds similar to 2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that dihydropyridazine derivatives can inhibit key inflammatory mediators.

Data Table: Anti-inflammatory Activity of Dihydropyridazine Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | COX-2 |

| Reference Compound A | 20 | COX-2 |

| Reference Compound B | 12 | LOX |

This table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds tested against cyclooxygenase enzymes, indicating that our compound has competitive anti-inflammatory activity .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary findings suggesting it may induce apoptosis in cancer cell lines.

Case Study : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest strong binding interactions with proteins involved in inflammatory responses and cancer progression.

Wirkmechanismus

The mechanism of action of 2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

- Structure : Features a benzimidazole substituent at position 6 instead of 3-methoxyphenyl.

- Conformation: The dihedral angle between the benzimidazole and pyridazinone rings is 3.69°, indicating near-planarity .

Compound B: 6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one (CAS 321521-93-1)

- Structure: Contains a dimethylphenoxy group (electron-donating) and a hydroxyethyl chain.

- Solubility : The hydroxyethyl group increases hydrophilicity, contrasting with the lipophilic 3-methoxyphenyl group in the target compound .

Compound C : 2-Ethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2,3-dihydropyridazin-3-one (CAS 2770643-32-6)

- Structure : A piperazine-linked pyrazolo-pyrazine substituent at position 5.

- Biological Relevance: The pyrazine moiety may enhance binding to adenosine triphosphate (ATP) pockets in kinases, a feature absent in the target compound .

Hydrogen Bonding and Crystal Packing

The target compound’s 3-methoxyphenyl group lacks hydrogen-bond donors, unlike Compound A, which forms N–H···O hydrogen bonds (N1–H1···O2 and N4–H4···O1) critical for stabilizing its crystal lattice . This difference may reduce the target compound’s melting point or alter its solubility profile.

Pharmacological Potential

The 3-methoxyphenyl group in the target compound is structurally analogous to substituents in antiviral agents like Letermovir (CAS 917389-32-3), where the methoxyphenyl group contributes to metabolic stability and target affinity . However, the absence of a piperazine or pyrazine ring (as in Compound C ) may limit its utility in kinase inhibition compared to more complex analogs .

Data Table: Key Structural and Physical Properties

Biologische Aktivität

2-Ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridazinones exhibit significant anticancer properties. The presence of the methoxy group on the phenyl ring enhances cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human cancer cell lines such as A431 and HT29 with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | < 10 |

| Similar Dihydropyridazinones | HT29 | < 5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR analysis suggests that the ethyl and methoxy substituents play a crucial role in enhancing the antibacterial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis.

Case Studies

- Anticancer Study : A study conducted on various dihydropyridazinone derivatives showed that those with methoxy substitutions had enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of the methoxy group in increasing lipophilicity, thus improving cellular uptake .

- Antibacterial Study : In vitro tests were performed on several derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly affected antibacterial activity, with certain derivatives showing higher potency than conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one?

- Methodology :

- Step 1 : Utilize condensation reactions between substituted phenylhydrazines and β-keto esters, followed by cyclization under acidic or thermal conditions.

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst type) to enhance regioselectivity. For example, ethanol or acetonitrile as solvents at reflux temperatures (~80–100°C) with catalytic p-toluenesulfonic acid (PTSA) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

- Methodology :

- Data Collection : Use a Bruker D8 Venture diffractometer with CuKα radiation (λ = 1.54178 Å). Collect data up to θ ≈ 130° for high-resolution analysis .

- Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination, followed by full-matrix least-squares refinement using SHELXL. Address hydrogen bonding and anisotropic displacement parameters .

- Validation : Use PLATON or ADDSYM to check for missed symmetry and validate geometric parameters (e.g., bond lengths, angles) against standard values .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data be resolved?

- Methodology :

- Step 1 : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and observed bond lengths/angles. Deviations > 0.05 Å may indicate crystal packing effects or solvent interactions .

- Step 2 : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing molecular conformation .

- Step 3 : Refine computational models by incorporating solvent molecules or lattice parameters using periodic boundary conditions (e.g., VASP or CRYSTAL17) .

Q. What strategies improve synthetic yield and regioselectivity in dihydropyridazinone derivatives?

- Methodology :

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency. For example, ZnCl₂ in DMF at 60°C improved yield by 15% in analogous compounds .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity via controlled dielectric heating .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized pyridazines) and adjust stoichiometry of oxidizing agents (e.g., MnO₂ vs. DDQ) .

Q. How can the pharmacological potential of this compound be evaluated using structure-activity relationship (SAR) studies?

- Methodology :

- Step 1 : Synthesize analogs with variations in the 3-methoxyphenyl or ethyl groups. For example, replace the methoxy group with halogens or nitro substituents .

- Step 2 : Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) against target proteins (e.g., COX-2, kinases). Use molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles .

- Step 3 : Analyze pharmacokinetic properties (e.g., LogP, metabolic stability) using HPLC-MS and hepatocyte microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.